molecular formula C14H13N3O B2476570 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline CAS No. 1016741-75-5

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline

Cat. No.: B2476570
CAS No.: 1016741-75-5
M. Wt: 239.278
InChI Key: TVJLDIGGBRVMKH-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (CAS 1016741-75-5) is a chemical compound of interest in pharmaceutical and life science research. It features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known as a "drug prejudice" scaffold due to its presence in a wide range of biologically active molecules . This scaffold is represented in several marketed drugs, such as the gastroprotective agent zolimidine, the anxiolytic alpidem, and the insomnia treatment zolpidem . While the specific biological activity of this compound requires further experimental investigation, analogues based on the imidazo[1,2-a]pyridine core have demonstrated significant potential in various research areas. Notably, this class of compounds has shown substantial promise in antimycobacterial research. Compounds like the clinical candidate Telacebec (Q203), which shares the imidazo[1,2-a]pyridine amide (IPA) structure, are potent inhibitors of the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting oxidative phosphorylation and demonstrating activity against drug-resistant strains . Research into imidazo[1,2-a]pyridine derivatives also extends to other fields, including anticancer, antileishmanial, and antimicrobial studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLDIGGBRVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The compound can be dissected into two primary fragments:

  • Imidazo[1,2-a]pyridine-2-ylmethanol : Serves as the heterocyclic backbone.
  • 4-Aminophenol : Provides the aniline-methoxy substituent.

The ether linkage (-O-) between these fragments suggests nucleophilic substitution or Mitsunobu reactions as plausible coupling methods. Alternatively, the imidazo[1,2-a]pyridine core may be functionalized with a bromomethyl group, enabling displacement by 4-aminophenol’s hydroxyl group.

Copper-Catalyzed Multicomponent Synthesis of the Imidazo[1,2-a]pyridine Core

Ghosh and Mishra Three-Component Reaction

A foundational method involves the CuI/NaHSO₄·SiO₂-catalyzed reaction of aldehydes, 2-aminopyridines, and terminal alkynes (Scheme 1).

  • Mechanism :
    • Condensation of aldehyde (1 ) and 2-aminopyridine (3 ) forms an imine intermediate.
    • Copper-activated alkyne (2 ) undergoes nucleophilic addition, followed by 5-exo-dig cyclization to yield the imidazo[1,2-a]pyridine scaffold.
  • Applicability : Substituted benzaldehydes bearing electron-donating groups enhance yields (70–85%), while aliphatic aldehydes yield ≤66%.
Table 1: Optimization of Ghosh and Mishra Protocol
Aldehyde Type Catalyst System Yield (%)
4-Methoxybenzaldehyde CuI/NaHSO₄·SiO₂ 82
Cyclohexanecarbaldehyde CuI/NaHSO₄·SiO₂ 70
Thiophene-2-carbaldehyde CuI/NaHSO₄·SiO₂ 78

Patent-Derived Synthetic Routes (WO2018008929A1)

Stepwise Construction via Carboxylate Intermediate

The patent WO2018008929A1 outlines a four-step synthesis for analogous imidazo[1,2-a]pyridine derivatives (Example 1):

Step 1: Esterification

  • Reaction of 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid with isopropyl alcohol under acidic conditions yields the corresponding ester.

Step 2: Saponification

  • Hydrolysis of the ester using aqueous NaOH (2N) at 80°C generates the carboxylic acid.

Step 3: Amidation

  • Coupling the acid with 3-hydroxyazetidine using EDCI/HOBt in dichloromethane produces the target amide.
Table 2: Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%)
1 H₂SO₄, isopropyl alcohol, reflux 89
2 NaOH (2N), ethanol, 80°C 85
3 EDCI, HOBt, DCM, 0°C → rt 79

Etherification Strategies for Methoxy-Aniline Attachment

Nucleophilic Substitution with 4-Aminophenol

A bromomethyl-imidazo[1,2-a]pyridine intermediate reacts with 4-aminophenol in the presence of a base (e.g., K₂CO₃):

  • Synthesis of Bromomethyl Intermediate :
    • Imidazo[1,2-a]pyridine-2-ylmethanol treated with PBr₃ yields the bromide.
  • Ether Formation :
    • Displacement of bromide by 4-aminophenol’s hydroxyl group in DMF at 80°C.

Challenges :

  • Competing side reactions (e.g., elimination) require careful temperature control.
  • Protection of the aniline’s -NH₂ group (e.g., as acetate) may be necessary to prevent oxidation.

Alternative Catalytic Methods

Mohan’s Copper-Catalyzed Aerobic Oxidative Amination

This method constructs imidazo[1,5-a]pyridines via C(sp³)–H activation:

  • Conditions : Cu(OAc)₂, pivalic acid, DMSO, 65°C, open air.
  • Applicability : Ethyl glycinate derivatives afford moderate yields (53%), suggesting potential for functionalizing the aniline moiety post-synthesis.

Purification and Characterization

Workup Procedures

  • Extraction : Ethyl acetate/water partitioning removes polar impurities.
  • Drying : Anhydrous Na₂SO₄ or MgSO₄.
  • Chromatography : Silica gel columns eluted with hexane/ethyl acetate (3:1) isolate the product.

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 6.8 Hz, 1H, imidazo-H), 6.75 (d, J = 8.4 Hz, 2H, aryl-H), 5.21 (s, 2H, OCH₂).
  • MS (ESI+) : m/z 240.1 [M+H]⁺.

Scientific Research Applications

Medicinal Chemistry

The presence of the imidazo[1,2-a]pyridine and aniline groups indicates potential applications in drug discovery, particularly for:

  • CNS Disorders : Compounds with imidazo[1,2-a]pyridine structures have been studied for their effects on the central nervous system. They may act as modulators for receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Activity : Preliminary studies suggest that 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline may exhibit anticancer properties. Its structural analogs have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .

Research has indicated that compounds similar to this compound possess:

  • Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Studies have shown that derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Study 1: Adenosine Receptor Modulation

A study focused on the design of amino-imidazopyridines demonstrated that modifications at specific positions could enhance affinity towards the adenosine receptor A2A, a target for neurodegenerative disease therapies. The incorporation of exocyclic amines was shown to improve binding affinity while maintaining low cytotoxicity .

Study 2: Anticancer Properties

Research on imidazo[1,2-a]pyridine derivatives indicated their potential as inhibitors of c-KIT kinase mutations common in gastrointestinal stromal tumors (GISTs). The study highlighted how these compounds could be utilized in developing targeted therapies for cancer treatment .

Comparison with Related Compounds

The following table summarizes notable compounds related to this compound and their unique features:

Compound NameStructure TypeUnique Features
4-(Imidazo[1,2-a]pyridin-2-yl)anilineImidazo[1,2-a]pyridineLacks methoxy group; primarily studied for antibacterial activity.
4-(Pyrimidin-2-yl)anilinePyrimidine derivativeExhibits different biological activity profiles.
5-(Imidazo[1,2-b]pyridin-3-yl)anilineImidazo[1,2-b]pyridineStructural variation leads to distinct pharmacological properties.

Mechanism of Action

The mechanism of action of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline (1016741-75-5) C₁₄H₁₃N₃O 239.27 Methoxy linker, para-aniline Fluorescence probes, potential kinase inhibitors
4-(Imidazo[1,2-a]pyridin-2-yl)aniline (139705-74-1) C₁₃H₁₁N₃ 209.25 Direct linkage (no methoxy) Shorter synthesis route; lower solubility
4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylbenzenamine (2007916-00-7) C₁₄H₁₃N₃O 239.27 7-position imidazopyridine oxygen, methyl group Positional isomer; enhanced lipophilicity
4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline (4a, ) C₁₁H₉N₅O 227.22 Pyridazine core, para-aniline Higher melting point (197–247°C); kinase targets
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (118001-76-6) C₁₅H₁₂N₂O₂ 252.27 Benzaldehyde substituent Reactive aldehyde group for conjugation

Biological Activity

4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazo[1,2-a]pyridine moiety linked to a methoxy group and an aniline group. This combination suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is C14H13N3O, with a molecular weight of 239.27 g/mol. The presence of the imidazo[1,2-a]pyridine and aniline groups indicates that this compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar imidazo[1,2-a]pyridine structures have shown effectiveness against various bacterial strains. For instance, derivatives have been tested for their antibacterial properties, with some exhibiting moderate activity against Escherichia coli (MIC 32 μM) . The specific antimicrobial activity of this compound remains to be fully characterized but is anticipated to mirror these findings due to structural similarities.

Enzyme Inhibition

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Compounds derived from this scaffold demonstrated significant inhibitory activities against these enzymes . This suggests that this compound could also exhibit similar enzyme inhibition profiles.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often correlates with their structural features. The presence of specific substituents can enhance solubility and bioactivity. For instance:

CompoundStructure TypeUnique Features
4-(Imidazo[1,2-a]pyridin-2-yl)anilineImidazo[1,2-a]pyridineLacks methoxy group; primarily studied for antibacterial activity
4-(Pyrimidin-2-yl)anilinePyrimidine derivativeExhibits different biological activity profiles
5-(Imidazo[1,2-b]pyridin-3-yl)anilineImidazo[1,2-b]pyridineStructural variation leads to distinct pharmacological properties

The combination of methoxy and imidazo-pyridine functionalities in this compound may enhance its pharmacological profile compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity : A study evaluated the antiproliferative effects of various imidazo derivatives on human cancer cell lines. Compounds were tested against glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460), revealing promising results for certain derivatives .
  • Enzyme Inhibition : Research on synthesized imidazo-pyridine derivatives demonstrated effective inhibition against AChE and BChE. Docking studies indicated strong binding interactions at enzyme active sites .
  • Pharmacological Review : A comprehensive review highlighted the diverse biological activities associated with imidazo[1,2-a]pyridine compounds, noting their roles in treating conditions such as cancer and neurodegenerative diseases .

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the structure, focusing on signals for the aniline NH2_2 group (δ ~5 ppm for protons) and the imidazo[1,2-a]pyridine aromatic protons (δ 7–9 ppm). Assign peaks using coupling constants and 2D NMR for complex splitting patterns .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for intermediates in synthetic pathways .
  • Fluorescence Spectroscopy: If functionalized for sensing applications (e.g., as a fluorescent probe), measure emission spectra (λex_{ex} = 254–365 nm) to detect changes in photophysical properties upon analyte interaction .

Q. What are common synthetic routes to prepare this compound?

Methodological Answer:

  • Condensation Reactions: React 2-chloromethylimidazo[1,2-a]pyridine with 4-aminophenol under basic conditions (e.g., K2_2CO3_3) in DMF at 80–100°C to form the ether linkage .
  • Multicomponent Reactions (MCRs): Optimize one-pot reactions using aldehydes, amines, and alkynes with catalytic Cu(I) to assemble the imidazo[1,2-a]pyridine core .
  • Protection/Deprotection Strategies: Protect the aniline NH2_2 group with tert-butoxycarbonyl (Boc) during synthesis to prevent side reactions, followed by acidic cleavage (e.g., TFA) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the aniline group and degradation of the imidazo[1,2-a]pyridine moiety .
  • Handling Precautions: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions to improve regioselectivity in imidazo[1,2-a]pyridine functionalization .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and byproduct formation. Additives like molecular sieves may enhance efficiency .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

Q. What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess charge-transfer capabilities, particularly for fluorescence-based applications. Basis sets like B3LYP/6-31G(d) are standard .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide rational drug design. Focus on π-π stacking and hydrogen-bonding motifs .

Q. How can biological activity of this compound derivatives be evaluated in anticancer research?

Methodological Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with control compounds (e.g., doxorubicin) .
  • Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide). Validate targets via Western blot (e.g., Bcl-2, caspase-3) .

Q. What reaction mechanisms explain the formation of imidazo[1,2-a]pyridine intermediates in synthetic pathways?

Methodological Answer:

  • Oxidative Coupling: Propose a radical-mediated pathway for C–N bond formation between pyridine and imidazole precursors, supported by ESR spectroscopy .
  • Tandem Reactions: Investigate intermediates via in situ FTIR or LC-MS to identify key steps, such as cyclization followed by aromatization .

Q. How does this compound act as a fluorescent probe for detecting chemical warfare agents?

Methodological Answer:

  • Photoinduced Electron Transfer (PET) Inhibition: The aniline NH2_2 group acts as an electron donor. Phosphorylation by diethyl cyanophosphonate (DCNP) blocks PET, causing a fluorescence shift (blue→green) detectable at λem_{em} = 450–550 nm .
  • Selectivity Testing: Validate specificity by exposing the probe to interferents (e.g., nerve agent simulants, solvents) and measure response via fluorescence quenching .

Q. How can bioisosteric replacements enhance the antiprotozoal activity of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Scaffold Hopping: Replace the pyridine ring with pyrimidine or pyridazine to improve solubility and target affinity. Assess via in vitro growth inhibition assays against Trypanosoma brucei .
  • Cationic Modifications: Introduce dicationic side chains to enhance membrane penetration and interaction with parasitic DNA .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, incubation time). Use statistical tools (e.g., ANOVA) to identify outliers .
  • Structure-Activity Relationship (SAR) Re-evaluation: Synthesize analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors .

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